
Stevaladil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stevaladil is a vasodilator, which means it helps to widen blood vessels. This compound is primarily used in the treatment of cardiovascular diseases by improving blood flow and reducing blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stevaladil involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functionalization: Various functional groups are added to the core structure through a series of chemical reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Stevaladil undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from this compound.
Substitution: This reaction involves the replacement of one functional group in this compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Stevaladil has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of vasodilators and their mechanisms of action.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic uses in treating cardiovascular diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mecanismo De Acción
Stevaladil exerts its effects by targeting specific molecular pathways involved in vasodilation. It primarily acts on the smooth muscle cells of blood vessels, causing them to relax and widen. This effect is mediated through the activation of specific receptors and signaling pathways, leading to a decrease in blood pressure and improved blood flow .
Comparación Con Compuestos Similares
Similar Compounds
Nitroglycerin: Another vasodilator used in the treatment of angina and heart failure.
Hydralazine: Used to treat high blood pressure by relaxing blood vessels.
Minoxidil: Originally developed as a vasodilator, now commonly used for hair growth
Uniqueness
Stevaladil is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy and safety compared to other vasodilators. Its unique properties make it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
6535-03-1 |
|---|---|
Fórmula molecular |
C27H45NO4 |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17S)-17-[(1S)-1-acetyloxyethyl]-3-(dimethylamino)-10-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-13-yl]methyl acetate |
InChI |
InChI=1S/C27H45NO4/c1-17(32-19(3)30)23-9-10-25-22-8-7-20-15-21(28(5)6)11-13-26(20,4)24(22)12-14-27(23,25)16-31-18(2)29/h17,20-25H,7-16H2,1-6H3/t17-,20-,21-,22+,23+,24-,25-,26-,27-/m0/s1 |
Clave InChI |
AYSBIMSATXNCSF-VFEFFJNBSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N(C)C)C)COC(=O)C)OC(=O)C |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)COC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


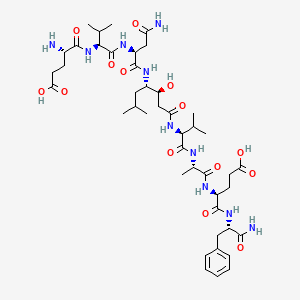
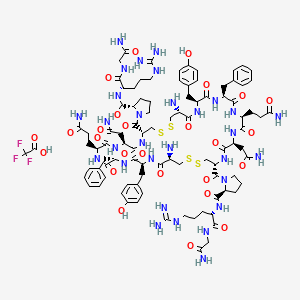

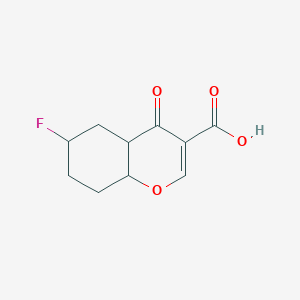
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)

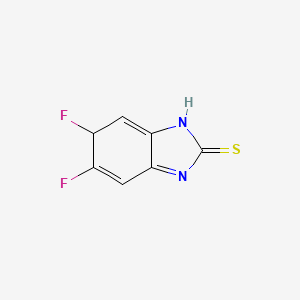
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
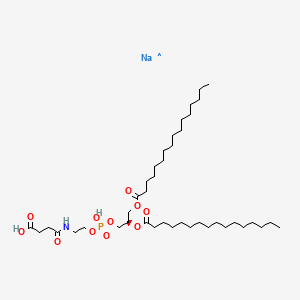
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
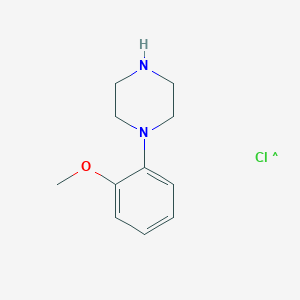
![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)


